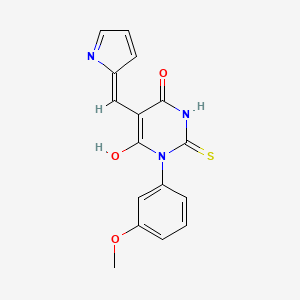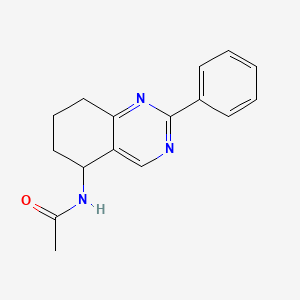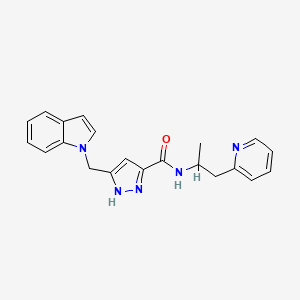![molecular formula C21H34N2O3 B6043701 1-[4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B6043701.png)
1-[4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol is a complex organic compound that features a cyclohexylamino group, a methoxyphenoxy group, and a pyrrolidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol typically involves multiple steps. One common method involves the reaction of cyclohexylamine with a methoxyphenoxy derivative, followed by the introduction of a pyrrolidinyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 1-[4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine: A simpler compound with a cyclohexylamino group.
Methoxyphenoxy derivatives: Compounds with similar methoxyphenoxy groups.
Pyrrolidinyl compounds: Molecules containing the pyrrolidinyl group.
Uniqueness
1-[4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
1-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3/c1-25-21-13-17(14-22-18-7-3-2-4-8-18)9-10-20(21)26-16-19(24)15-23-11-5-6-12-23/h9-10,13,18-19,22,24H,2-8,11-12,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCQSFRSIZNXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CCCCC2)OCC(CN3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B6043623.png)
![2-({4-[(2,2-dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid](/img/structure/B6043630.png)
![7-(2-cyclohexylethyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6043651.png)
![[2-(4-Methylphenyl)-2-oxoethyl] 3-iodobenzoate](/img/structure/B6043652.png)
![4-[({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)methyl]-1-ethyl-2-pyrrolidinone](/img/structure/B6043658.png)



![3-(1-methyl-2-pyridin-3-ylethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6043686.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(2-pyrazinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B6043691.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6043692.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6043707.png)
![ethyl 2-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B6043715.png)

